Cas no 256353-78-3 (1-(2-hydroxyethyl)(methyl)aminoacetone)

1-(2-Hydroxyethyl)(methyl)aminoacetone is a versatile organic compound featuring both hydroxyl and amino functional groups, making it useful as an intermediate in fine chemical synthesis. Its structure allows for reactivity in condensation, alkylation, and other functional group transformations, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. The presence of the 2-hydroxyethyl group enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions. The methylamino moiety contributes to its role as a building block for nitrogen-containing heterocycles. This compound is valued for its balanced reactivity and stability, making it suitable for controlled synthetic processes under mild conditions. Proper handling and storage are recommended due to its potential sensitivity.
1-(2-hydroxyethyl)(methyl)aminoacetone structure
256353-78-3 structure
Product Name:1-(2-hydroxyethyl)(methyl)aminoacetone
CAS No:256353-78-3
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD09971291
CID:246865
PubChem ID:21335365
Update Time:2025-10-31

1-(2-hydroxyethyl)(methyl)aminoacetone Chemical and Physical Properties

Names and Identifiers

    • 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one
    • LogP
    • 1-[2-hydroxyethyl(methyl)amino]propan-2-one
    • 2-Propanone,1-[(2-hydroxyethyl)methylamino]-
    • MFCD09971291
    • BS-37613
    • DTXSID00612602
    • CS-0357534
    • SCHEMBL14189531
    • 1-[(2-HYDROXYETHYL)(METHYL)AMINO]ACETONE
    • 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one
    • AKOS008964298
    • 2-Propanone, 1-[(2-hydroxyethyl)methylamino]- (9CI)
    • SB84552
    • 256353-78-3
    • 1-(2-hydroxyethyl)(methyl)aminoacetone
    • MDL: MFCD09971291
    • Inchi: 1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3
    • InChI Key: GRTIEUQWLHMBFD-UHFFFAOYSA-N
    • SMILES: OCCN(C)CC(C)=O

Computed Properties

  • Exact Mass: 131.09469
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.013
  • Boiling Point: 213.8°C at 760 mmHg
  • Flash Point: 83.1°C
  • Refractive Index: 1.455
  • PSA: 40.54
  • LogP: -0.50050

1-(2-hydroxyethyl)(methyl)aminoacetone Pricemore >>

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Additional information on 1-(2-hydroxyethyl)(methyl)aminoacetone

Introduction to 1-(2-hydroxyethyl)(methyl)aminoacetone (CAS No. 256353-78-3)

1-(2-hydroxyethyl)(methyl)aminoacetone, with the CAS number 256353-78-3, is a versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, an amino group, and a methyl group, making it an intriguing subject for both academic research and industrial development.

The chemical formula of 1-(2-hydroxyethyl)(methyl)aminoacetone is C5H13NO2. Its molecular weight is approximately 119.16 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 140°C at 760 mmHg. It is soluble in water and various organic solvents, which enhances its utility in different chemical reactions and processes.

In the realm of pharmaceutical research, 1-(2-hydroxyethyl)(methyl)aminoacetone has shown promise as a potential therapeutic agent. Recent studies have explored its biological activities, particularly its anti-inflammatory and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-(2-hydroxyethyl)(methyl)aminoacetone could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1-(2-hydroxyethyl)(methyl)aminoacetone has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism behind this protective effect involves the activation of antioxidant enzymes and the reduction of reactive oxygen species (ROS). These findings highlight the potential of 1-(2-hydroxyethyl)(methyl)aminoacetone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, 1-(2-hydroxyethyl)(methyl)aminoacetone has found applications in chemical synthesis due to its reactivity and functional groups. It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. For example, a recent study published in the Tetrahedron Letters described a novel method for synthesizing functionalized amino acids using 1-(2-hydroxyethyl)(methyl)aminoacetone as a key intermediate. This method offers a more efficient and environmentally friendly approach compared to traditional synthetic routes.

The versatility of 1-(2-hydroxyethyl)(methyl)aminoacetone extends to its use in biotechnology. In particular, it has been utilized in the development of biosensors and bioconjugates. A study published in the Biosensors and Bioelectronics journal reported that this compound can be conjugated with biomolecules such as antibodies and enzymes to create highly sensitive and selective biosensors for detecting various analytes. The hydroxyl group in 1-(2-hydroxyethyl)(methyl)aminoacetone facilitates conjugation reactions, making it an ideal choice for these applications.

Safety considerations are crucial when handling any chemical compound. While 1-(2-hydroxyethyl)(methyl)aminoacetone is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to prevent exposure and ensure safe storage. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.

In conclusion, 1-(2-hydroxyethyl)(methyl)aminoacetone (CAS No. 256353-78-3) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, biotechnology, and chemical synthesis. Its unique molecular structure endows it with valuable biological activities and reactivity, making it an important subject for ongoing research and development. As new studies continue to uncover its properties and potential uses, the future prospects for this compound appear promising.

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